![molecular formula C₇¹³C₃H₉ClN₄ B1141031 2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride CAS No. 1216562-43-4](/img/new.no-structure.jpg)
2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride is a chemical compound known for its mutagenic properties, as demonstrated in the Ames test . It is a stable isotope-labeled compound used primarily in proteomics research . The compound has been identified in broiled fish, fried beef, commercial beef extracts, and protein pyrolysates .
作用机制
Target of Action
The primary target of 2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride, also known as Glu-P-2, is DNA . It is a mutagenic compound, meaning it can cause changes in the DNA structure .
Mode of Action
Glu-P-2 interacts with DNA, causing mutations. It has been shown to be mutagenic in the Ames test, a biological assay to assess the mutagenic potential of chemical compounds .
Biochemical Pathways
It is known that it can induce prophage in bacteria . Prophages are a phase in the life cycle of certain viruses, known as bacteriophages, during which they integrate into the host bacterial chromosome. This can lead to changes in bacterial behavior and, in some cases, can contribute to the bacterial cell’s ability to cause disease.
Pharmacokinetics
It has been suggested that one of the excretory pathways of this compound is via the kidney .
Result of Action
The result of Glu-P-2’s action is the induction of mutations in DNA. This can lead to various cellular effects, including changes in cell behavior and potential carcinogenic effects . In fact, Glu-P-2 has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer .
Action Environment
The action of Glu-P-2 can be influenced by various environmental factors. For instance, it has been found in broiled fish, fried beef, commercial beef extracts, and protein pyrolysates This suggests that dietary habits and cooking methods can influence the exposure to this compound
生化分析
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. It is known to be mutagenic, indicating that it can cause changes in the DNA of organisms
Cellular Effects
2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride has been shown to have effects on various types of cells. It is known to be mutagenic, which means it can cause mutations in the DNA of cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to cause mutations in DNA, which can lead to changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride typically involves the pyrolysis of L-glutamic acid . The process includes heating L-glutamic acid to high temperatures, leading to the formation of the imidazole ring structure. The reaction conditions must be carefully controlled to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale pyrolysis of L-glutamic acid under controlled conditions. The process is optimized to maximize yield and purity. The compound is then purified and converted to its hydrochloride salt form for stability and ease of handling.
化学反应分析
Types of Reactions
2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
科学研究应用
2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride is used in various scientific research applications, including:
Biology: The compound’s mutagenic properties make it useful in genetic studies and mutagenesis research.
Medicine: Research into the compound’s effects on cellular processes can provide insights into cancer and other diseases.
Industry: The compound is used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 2-Aminodipyrido[1,2-a:3’,2-D]imidazole Hydrochloride
- Imidazo[1,2-a:5,4-b’]dipyridin-2-amine, hydrochloride
- Pyrido[3’,2’:4,5]imidazo[1,2-a]pyridin-2-amine hydrochloride
Uniqueness
2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable in proteomics research. Its mutagenic properties also set it apart from other similar compounds, providing specific applications in genetic and mutagenesis studies .
属性
CAS 编号 |
1216562-43-4 |
|---|---|
分子式 |
C₇¹³C₃H₉ClN₄ |
分子量 |
223.64 |
同义词 |
Glu-P-2-13C3; Pyrido[3’,2’:4,5]imidazo[1,2-a]pyridin-2-amine-13C3; Dipyrido[1,2-a:3’,2’-d]imidazol-2-amine-13C3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


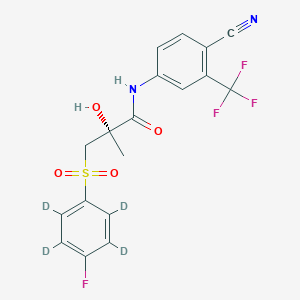
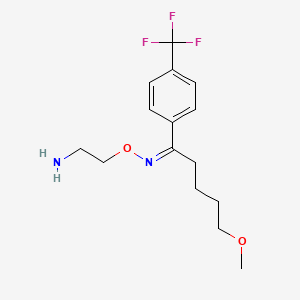


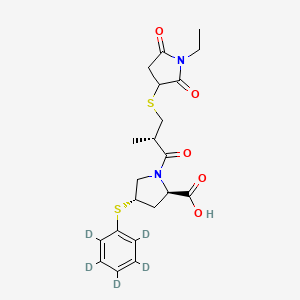
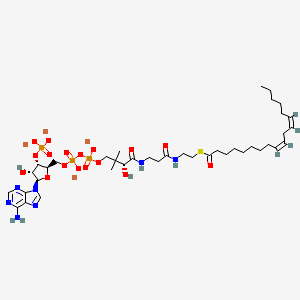

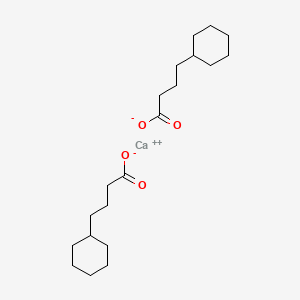
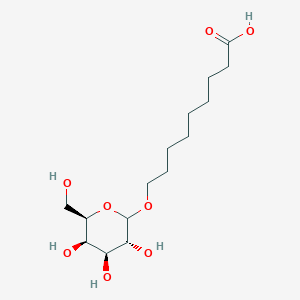
![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)
